molecular formula C43H62N14O12 B14182342 L-Lysyl-L-histidyl-L-prolyl-L-alanyl-L-histidyl-L-glutaminyl-L-seryl-L-tyrosine CAS No. 918298-47-2

L-Lysyl-L-histidyl-L-prolyl-L-alanyl-L-histidyl-L-glutaminyl-L-seryl-L-tyrosine

Cat. No.: B14182342
CAS No.: 918298-47-2
M. Wt: 967.0 g/mol
InChI Key: YSXRAZBXKAXZTN-OTFDMFETSA-N
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Description

L-Lysyl-L-histidyl-L-prolyl-L-alanyl-L-histidyl-L-glutaminyl-L-seryl-L-tyrosine is a peptide compound composed of eight amino acids. This sequence of amino acids forms a specific structure that can have various biological activities and applications. Peptides like this one are often studied for their potential therapeutic uses and biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-histidyl-L-prolyl-L-alanyl-L-histidyl-L-glutaminyl-L-seryl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-histidyl-L-prolyl-L-alanyl-L-histidyl-L-glutaminyl-L-seryl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: This can affect the amino acid residues, particularly those with sulfur-containing side chains.

    Reduction: This can reverse oxidation reactions or reduce disulfide bonds if present.

    Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Various chemical groups can be introduced using specific reagents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can restore the original amino acid residues.

Scientific Research Applications

L-Lysyl-L-histidyl-L-prolyl-L-alanyl-L-histidyl-L-glutaminyl-L-seryl-L-tyrosine has several scientific research applications:

    Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Used in studies of protein-protein interactions and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysyl-L-histidyl-L-prolyl-L-alanyl-L-histidyl-L-glutaminyl-L-seryl-L-tyrosine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities.

    Glycyl-L-prolyl-L-threonyl-L-histidyl-L-leucyl-L-phenylalanyl-L-glutaminyl-L-prolyl-L-seryl-L-leucyl-L-valyl-L-leucyl-L-α-aspartyl-L-methionyl-L-alanyl-L-lysyl-L-valyl-L-leucyl-L-leucyl-L-aspartic acid: A longer peptide with different but related properties.

Uniqueness

L-Lysyl-L-histidyl-L-prolyl-L-alanyl-L-histidyl-L-glutaminyl-L-seryl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. This uniqueness makes it valuable for specific research and therapeutic applications.

Properties

CAS No.

918298-47-2

Molecular Formula

C43H62N14O12

Molecular Weight

967.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C43H62N14O12/c1-23(51-41(66)34-6-4-14-57(34)42(67)31(17-26-19-48-22-50-26)54-37(62)28(45)5-2-3-13-44)36(61)53-30(16-25-18-47-21-49-25)39(64)52-29(11-12-35(46)60)38(63)56-33(20-58)40(65)55-32(43(68)69)15-24-7-9-27(59)10-8-24/h7-10,18-19,21-23,28-34,58-59H,2-6,11-17,20,44-45H2,1H3,(H2,46,60)(H,47,49)(H,48,50)(H,51,66)(H,52,64)(H,53,61)(H,54,62)(H,55,65)(H,56,63)(H,68,69)/t23-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

YSXRAZBXKAXZTN-OTFDMFETSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)N

Origin of Product

United States

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